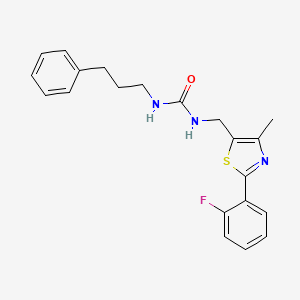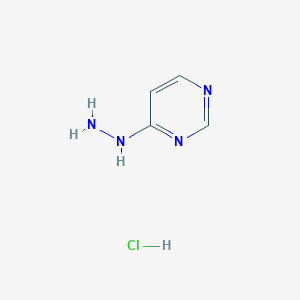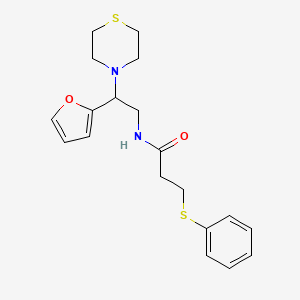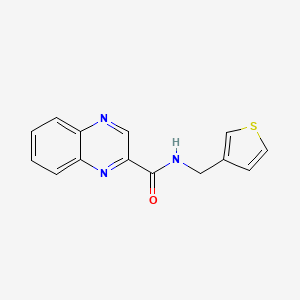
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3-phenylpropyl)urea, also known as LMT-28, is a novel small molecule compound that has been researched for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Chemosensor Development
Novel fluorogenic sensors based on urea derivatives have been developed for the recognition of anions, demonstrating high selectivity for acetate ions over other anions. This selectivity is attributed to the structural compatibility between the sensor (host) and the acetate ion (guest). Such sensors are crucial for environmental monitoring and analytical chemistry applications, emphasizing the role of urea derivatives in developing sophisticated chemical detection tools (Helal & Kim, 2010).
Antimicrobial Applications
Urea derivatives have been synthesized and tested for their antimicrobial properties, showing promising activity against various microbial strains. These compounds, synthesized through reactions involving fluorophenyl components, underscore the potential of urea derivatives in medicinal chemistry, especially as novel antimicrobial agents (Haranath et al., 2007).
Fluorescent Dyes and Probes
The modification of fluorophores to create urea derivatives leads to the development of fluorescent dyes with applications in biological labeling and imaging. For instance, a Boranil fluorophore modified to a urea derivative exhibited strong luminescence, illustrating the potential of such compounds in enhancing the capabilities of fluorescence-based techniques in biochemistry and cell biology (Frath et al., 2012).
Sensing and Detection Technologies
Urea-linked sensors have shown selective sensing capabilities for ions such as fluoride, with significant applications in environmental monitoring and safety. These sensors demonstrate how structural modifications to urea derivatives can result in highly specific and sensitive detection tools for various applications, including water quality assessment and safety (Rani et al., 2020).
Material Science and Polymer Chemistry
In the realm of material science, urea derivatives have been utilized in the synthesis of novel polyureas with specific physical and structural properties. These compounds contribute to advancements in polymer chemistry, offering new materials with potential applications in various industrial and technological domains (Mallakpour & Raheno, 2003).
Propriétés
IUPAC Name |
1-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-15-19(27-20(25-15)17-11-5-6-12-18(17)22)14-24-21(26)23-13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12H,7,10,13-14H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOJCVZOFJLIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3-phenylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2577637.png)
![8-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2577638.png)
![N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide](/img/structure/B2577639.png)


![4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole](/img/structure/B2577645.png)



![2-(6-Oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride](/img/structure/B2577651.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2577653.png)
![N-butyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2577654.png)
